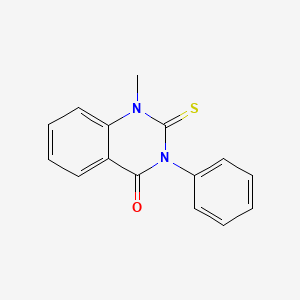![molecular formula C7H10 B14699068 Bicyclo[3.2.0]hept-1-ene CAS No. 22630-75-7](/img/structure/B14699068.png)
Bicyclo[3.2.0]hept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.0]hept-1-ene is an organic compound with the molecular formula C₇H₁₀. It is a bicyclic hydrocarbon featuring a unique structure that consists of two fused rings. This compound is of interest in various fields of chemistry due to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]hept-1-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. This reaction typically requires elevated temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]hept-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]hept-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activity and interactions with biomolecules.
Medicine: Research into this compound derivatives explores their potential as pharmaceutical agents.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which bicyclo[3.2.0]hept-1-ene exerts its effects involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound more reactive, allowing it to undergo transformations that are less favorable for less strained molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[3.1.0]hex-2-ene: A compound with a similar bicyclic framework but different ring sizes.
Uniqueness
Bicyclo[3.2.0]hept-1-ene is unique due to its specific ring fusion and the resulting strain, which imparts distinct reactivity compared to other bicyclic compounds. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
22630-75-7 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
bicyclo[3.2.0]hept-1-ene |
InChI |
InChI=1S/C7H10/c1-2-6-4-5-7(6)3-1/h2,7H,1,3-5H2 |
InChI-Schlüssel |
PKCMTAKKGOCYFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



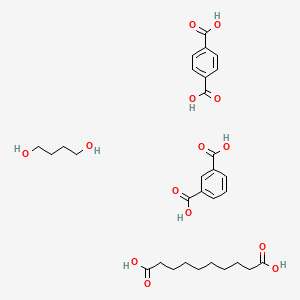
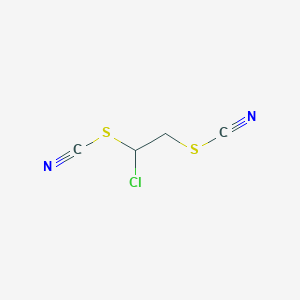
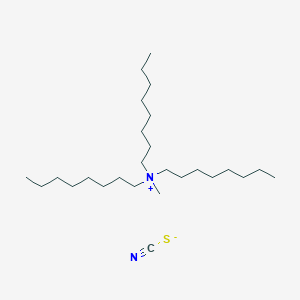
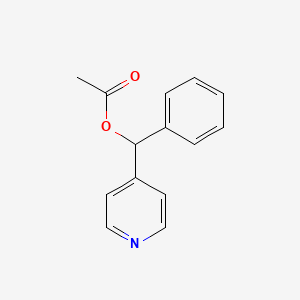
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
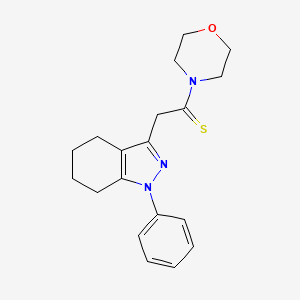
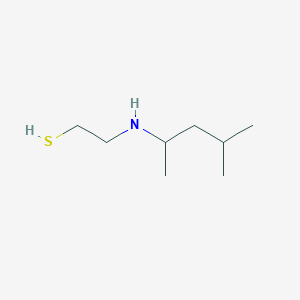
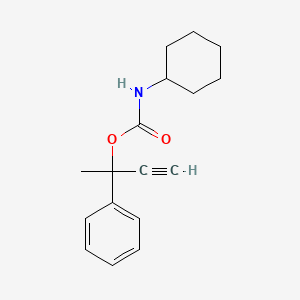
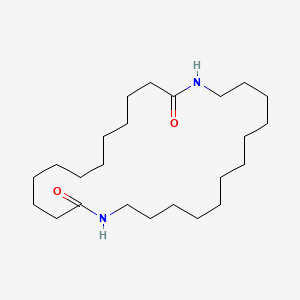
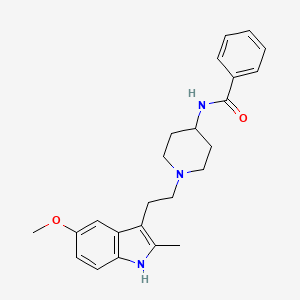
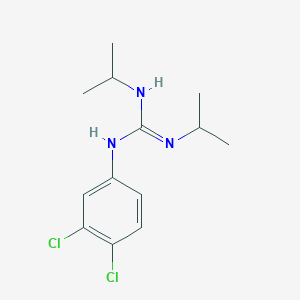
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
